1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea
CAS No.: 686751-51-9
Cat. No.: VC4824238
Molecular Formula: C24H31N3OS
Molecular Weight: 409.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 686751-51-9 |
|---|---|
| Molecular Formula | C24H31N3OS |
| Molecular Weight | 409.59 |
| IUPAC Name | 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea |
| Standard InChI | InChI=1S/C24H31N3OS/c1-17-5-8-20(9-6-17)16-27(24(29)25-12-14-28-4)13-11-21-19(3)26-23-10-7-18(2)15-22(21)23/h5-10,15,26H,11-14,16H2,1-4H3,(H,25,29) |
| Standard InChI Key | YGXGOSGMTFSLRP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(CCC2=C(NC3=C2C=C(C=C3)C)C)C(=S)NCCOC |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a central thiourea group () flanked by three distinct substituents:
-
A 2-(2,5-dimethyl-1H-indol-3-yl)ethyl group, which introduces an indole ring system with methyl groups at positions 2 and 5.
-
A 2-methoxyethyl chain, contributing polar character through its ether oxygen.
-
A 4-methylbenzyl group, enhancing lipophilicity via its aromatic and methyl components .
This arrangement creates a hybrid structure combining hydrophobic (indole, benzyl) and hydrophilic (methoxy, thiourea) regions, influencing its solubility and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.59 g/mol |
| logP | ~4.4 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step sequence common to thiourea derivatives:
-
Formation of the Indole Ethylamine Precursor: Alkylation of 2,5-dimethylindole with ethyl bromide derivatives to introduce the ethylamine side chain.
-
Thiourea Core Assembly: Reaction of the primary amine with carbon disulfide () under basic conditions to form the thiourea bridge.
-
Functionalization: Sequential alkylation with 2-methoxyethyl chloride and 4-methylbenzyl chloride to attach the respective substituents.
Critical parameters such as solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C for thiourea formation), and catalyst use (e.g., triethylamine) determine yield and purity.
Analytical Validation
Post-synthesis characterization employs:
-
Nuclear Magnetic Resonance (NMR): and NMR confirm substituent connectivity. For example, the indole NH proton typically appears at δ 10.2–11.0 ppm, while thiourea NH signals resonate near δ 8.5–9.5 ppm.
-
Infrared Spectroscopy (IR): Strong absorption at ~1250 cm (C=S stretch) and ~3300 cm (N-H stretches) verify the thiourea group.
-
Mass Spectrometry (MS): A molecular ion peak at m/z 409.59 ([M+H]) confirms the molecular weight.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Studies on structurally analogous thioureas demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) as low as 2–8 µg/mL. The mechanism likely involves:
-
Disruption of microbial cell membranes via lipophilic interactions.
-
Inhibition of enzymes critical for cell wall biosynthesis, such as penicillin-binding proteins.
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol (~5 mg/mL), with poor aqueous solubility (<0.1 mg/mL) due to high logP .
-
Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades in acidic/basic conditions via thiourea hydrolysis.
ADME Properties
-
Absorption: High intestinal permeability predicted (Caco-2 P > 1 × 10 cm/s) due to lipophilicity.
-
Metabolism: Hepatic oxidation via CYP3A4, generating sulfoxide and N-demethylated metabolites.
Applications and Future Directions
Therapeutic Development
This compound’s dual antimicrobial/anticancer activity positions it as a lead for:
-
Multidrug-Resistant Infection Treatments: Synergistic combinations with β-lactam antibiotics.
-
Targeted Cancer Therapies: Conjugation with antibody-drug conjugates (ADCs) for selective delivery.
Challenges and Optimization
-
Bioavailability Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.
-
Toxicity Mitigation: Structural modifications to reduce off-target effects on mammalian cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume